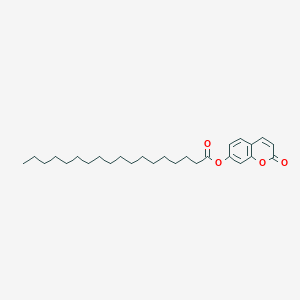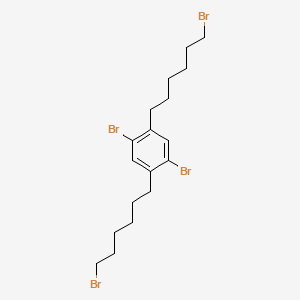
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two bromine atoms and two 6-bromohexyl groups at the 1,4 and 2,5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in their structure and function.
Hydrophobic Interactions: The hydrophobic nature of the benzene ring and the alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-dimethoxybenzene: Features methoxy groups instead of 6-bromohexyl groups.
Uniqueness
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is unique due to the presence of long 6-bromohexyl chains, which impart distinct physical and chemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve .
属性
CAS 编号 |
154716-05-9 |
|---|---|
分子式 |
C18H26Br4 |
分子量 |
562.0 g/mol |
IUPAC 名称 |
1,4-dibromo-2,5-bis(6-bromohexyl)benzene |
InChI |
InChI=1S/C18H26Br4/c19-11-7-3-1-5-9-15-13-18(22)16(14-17(15)21)10-6-2-4-8-12-20/h13-14H,1-12H2 |
InChI 键 |
DJMVEIWZDWRRNO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Br)CCCCCCBr)Br)CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


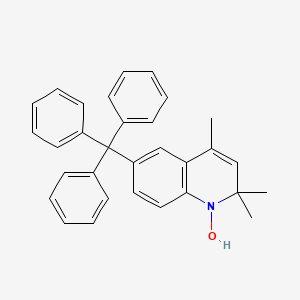
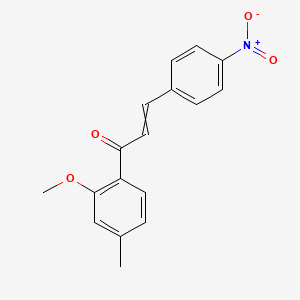
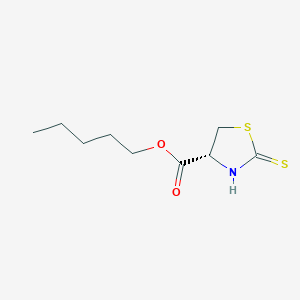
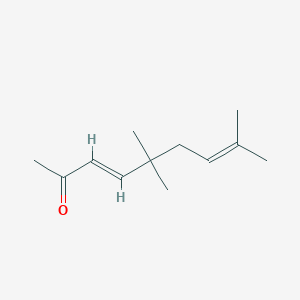
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
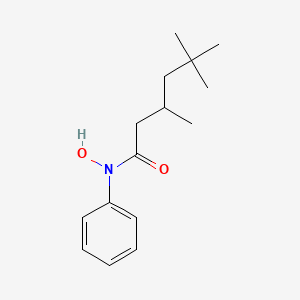
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
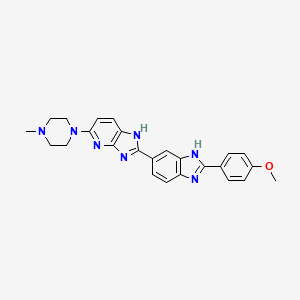
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
